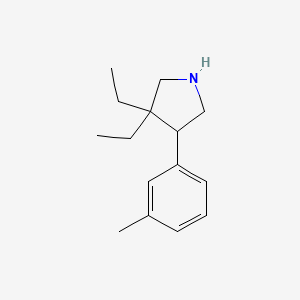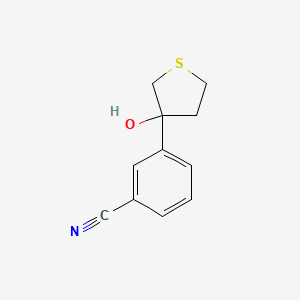
3-(3-Hydroxythiolan-3-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Hydroxythiolan-3-yl)benzonitrile is an organic compound with the molecular formula C11H11NOS It features a benzonitrile group attached to a thiolane ring, which is further substituted with a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxythiolan-3-yl)benzonitrile typically involves the reaction of benzonitrile derivatives with thiolane precursors. One common method includes the nucleophilic substitution reaction where a thiolane ring is introduced to a benzonitrile derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as employing ionic liquids as solvents and catalysts, can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Hydroxythiolan-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles such as alkoxides or halides can be used to substitute the hydroxyl group under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(3-Oxothiolan-3-yl)benzonitrile.
Reduction: Formation of 3-(3-Hydroxythiolan-3-yl)benzylamine.
Substitution: Formation of various substituted thiolane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3-Hydroxythiolan-3-yl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 3-(3-Hydroxythiolan-3-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in its reactivity and binding affinity to biological molecules. The compound may exert its effects by inhibiting or activating enzymes, modulating receptor activity, or interfering with cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile: A simpler analog without the thiolane ring and hydroxyl group.
3-(3-Oxothiolan-3-yl)benzonitrile: An oxidized derivative of 3-(3-Hydroxythiolan-3-yl)benzonitrile.
3-(3-Hydroxythiolan-3-yl)benzylamine: A reduced derivative with an amine group instead of the nitrile group.
Uniqueness
This compound is unique due to the presence of both a thiolane ring and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. Its structural complexity makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C11H11NOS |
|---|---|
Peso molecular |
205.28 g/mol |
Nombre IUPAC |
3-(3-hydroxythiolan-3-yl)benzonitrile |
InChI |
InChI=1S/C11H11NOS/c12-7-9-2-1-3-10(6-9)11(13)4-5-14-8-11/h1-3,6,13H,4-5,8H2 |
Clave InChI |
BWCZYJRDVGMOSA-UHFFFAOYSA-N |
SMILES canónico |
C1CSCC1(C2=CC=CC(=C2)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


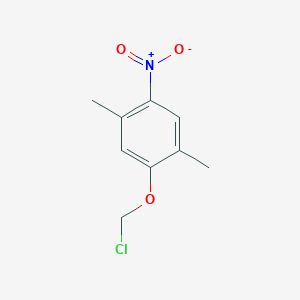

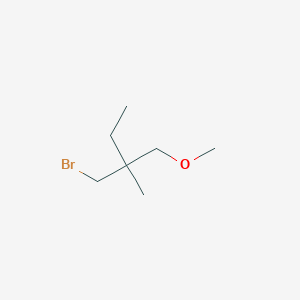
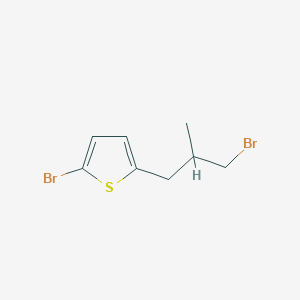
![2-[(4-Chloro-2-fluorophenyl)methyl]oxirane](/img/structure/B13201640.png)
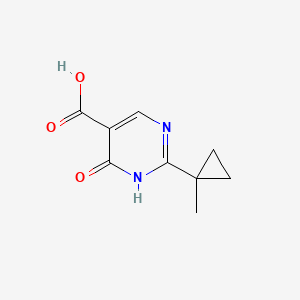
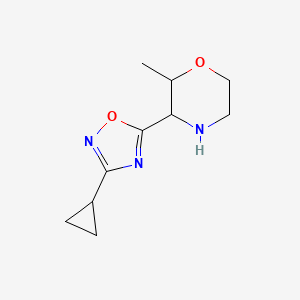
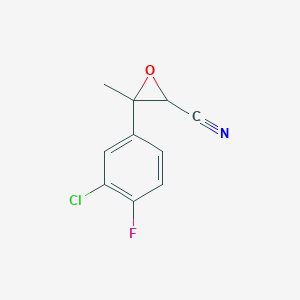


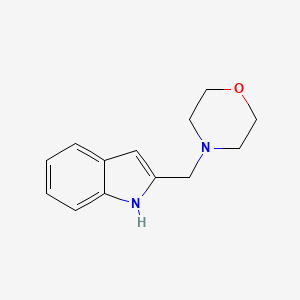
![Methyl[1-(thietan-3-yl)propyl]amine](/img/structure/B13201671.png)
![Methyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13201686.png)
